![molecular formula C16H17Br2N B14500977 N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine CAS No. 64977-16-8](/img/structure/B14500977.png)
N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine: is an organic compound that features a biphenyl core with two bromoethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine typically involves the reaction of 4-aminobiphenyl with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminobiphenyl attacks the bromoethyl group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl groups to ethyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of N-oxides or other oxidized biphenyl derivatives.
Reduction: Formation of reduced biphenyl derivatives with ethyl groups.
Scientific Research Applications
Chemistry: N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine is used as a building block in organic synthesis. It can be employed in the preparation of various biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique structure allows for the design of materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its bromoethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The biphenyl core provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)[1,1’-biphenyl]-4-amine: Similar structure but with chloroethyl groups instead of bromoethyl groups.
N,N-Bis(2-iodoethyl)[1,1’-biphenyl]-4-amine: Similar structure but with iodoethyl groups instead of bromoethyl groups.
N,N-Bis(2-fluoroethyl)[1,1’-biphenyl]-4-amine: Similar structure but with fluoroethyl groups instead of bromoethyl groups.
Uniqueness: N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine is unique due to the presence of bromoethyl groups, which provide distinct reactivity compared to other halogenated derivatives. The bromoethyl groups are more reactive in nucleophilic substitution reactions compared to chloroethyl and fluoroethyl groups, making this compound particularly useful in synthetic applications.
Properties
CAS No. |
64977-16-8 |
|---|---|
Molecular Formula |
C16H17Br2N |
Molecular Weight |
383.12 g/mol |
IUPAC Name |
N,N-bis(2-bromoethyl)-4-phenylaniline |
InChI |
InChI=1S/C16H17Br2N/c17-10-12-19(13-11-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI Key |
ZXBKJPIOQUIDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)

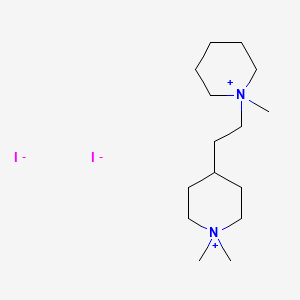
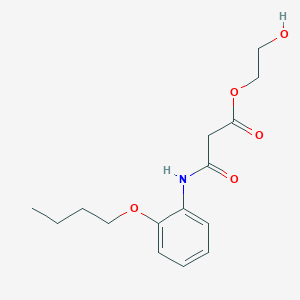
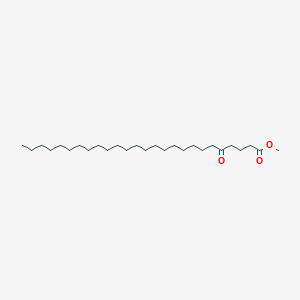
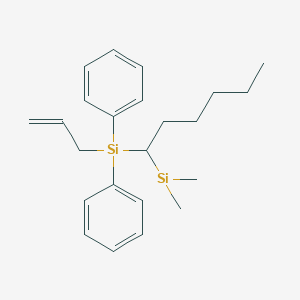
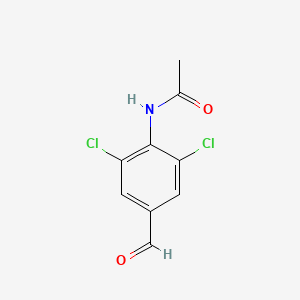
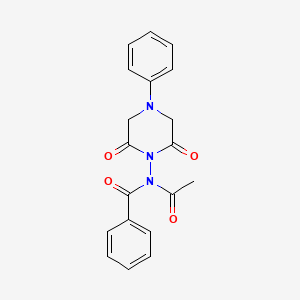
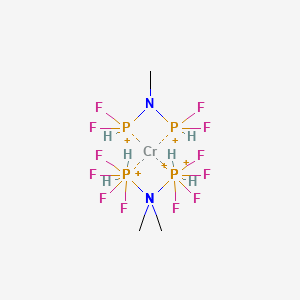

![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)

